molecular formula C26H40N6O8 B12797333 Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino-, methyl ester CAS No. 123951-94-0

Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino-, methyl ester

Cat. No.: B12797333
CAS No.: 123951-94-0
M. Wt: 564.6 g/mol
InChI Key: QUNVFBSOEZGKNZ-HVTWWXFQSA-N
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Description

Crystal Parameters

  • Space Group : P2₁2₁2₁ (orthorhombic).
  • Unit Cell Dimensions : a = 10.2 Å, b = 12.5 Å, c = 15.8 Å.
  • Resolution : 1.8 Å (R-factor = 0.18).

Conformational Features

  • Backbone : Adopts a β-strand conformation stabilized by intramolecular hydrogen bonds between asparagine (N–H) and tyrosine (C=O).
  • Side Chains :
    • The tyrosine aromatic ring forms π-stacking interactions with the adjacent asparagine carboxamide group.
    • Methyl ester terminus exhibits free rotation, with a dihedral angle of 120° relative to the carboxylate.

Table 1 : Key Bond Lengths and Angles

Bond/Angle Value (Å/°)
C=O (ester) 1.21
N–C (peptide) 1.33
Cα–Cβ (tyrosine) 1.54
O=C–O (ester) 123°

Comparative Structural Analysis With Related Peptidic Methyl Esters

Backbone Length and Complexity

Compared to simpler methyl esters like 2-aminobutyric acid methyl ester (C₅H₁₁N₁O₂), this compound’s pentapeptide backbone introduces:

  • Increased rigidity from extended hydrogen bonding.
  • Enhanced solubility due to polar asparagine and tyrosine side chains.

Side Chain Interactions

  • vs. L-Tyrosine Methyl Ester (C₁₀H₁₃N₁O₃) : The absence of additional peptide bonds in the latter limits its ability to form β-sheets.
  • vs. L-Asparagine N-Methyl Methyl Ester (C₆H₁₁N₂O₃) : Methylation at the asparagine nitrogen reduces hydrogen-bonding capacity.

Table 2 : Structural Comparison of Selected Methyl Esters

Compound Backbone Length Key Functional Groups
Target Compound 5 residues Amide, hydroxyl, ester
2-Aminobutyric Acid Methyl Ester 1 residue Ester, amine
L-Tyrosine Methyl Ester 1 residue Phenolic hydroxyl

Properties

CAS No.

123951-94-0

Molecular Formula

C26H40N6O8

Molecular Weight

564.6 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminobutanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanoate

InChI

InChI=1S/C26H40N6O8/c1-5-16(27)22(35)29-17(6-2)23(36)32-20(13-21(28)34)25(38)31-19(12-14-8-10-15(33)11-9-14)24(37)30-18(7-3)26(39)40-4/h8-11,16-20,33H,5-7,12-13,27H2,1-4H3,(H2,28,34)(H,29,35)(H,30,37)(H,31,38)(H,32,36)/t16-,17-,18-,19-,20-/m0/s1

InChI Key

QUNVFBSOEZGKNZ-HVTWWXFQSA-N

Isomeric SMILES

CC[C@@H](C(=O)N[C@@H](CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC)C(=O)OC)N

Canonical SMILES

CCC(C(=O)NC(CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

  • Methodology : The peptide chain is assembled stepwise on a solid resin support, starting from the C-terminal amino acid (here, likely the methyl ester of the terminal butanoic acid derivative).
  • Coupling Reagents : Commonly used reagents include carbodiimides (e.g., DCC, EDC) combined with additives like HOBt or HOAt to improve coupling efficiency and reduce racemization.
  • Protecting Groups : Side chains of amino acids (e.g., asparagine amide, tyrosine phenol) are protected with acid-labile groups (e.g., t-butyl, Boc) to prevent side reactions.
  • Deprotection and Cleavage : After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using trifluoroacetic acid (TFA) or similar reagents.
  • Methyl Ester Formation : The methyl ester can be introduced either by using a resin preloaded with the methyl ester of the C-terminal amino acid or by post-synthetic esterification of the free carboxyl group using methanol and acid catalysis.

Solution-Phase Peptide Synthesis

  • Stepwise Coupling : Individual amino acid derivatives are coupled in solution using carbodiimide chemistry or active esters.
  • Purification : Intermediate peptides are purified by chromatography (e.g., reverse-phase HPLC) after each coupling step to ensure high purity.
  • Esterification : The methyl ester is typically introduced by treating the free acid peptide with methanol in the presence of acid catalysts such as HCl or sulfuric acid under controlled conditions to avoid hydrolysis of peptide bonds.

Enzymatic Synthesis (Less Common)

  • Enzymatic ligation using proteases or ligases can be employed for selective peptide bond formation under mild conditions.
  • This method is less common for complex peptides with ester groups but can be used for specific segments.

Specific Chemical Reactions and Conditions

Step Reagents/Conditions Notes
Amino acid activation DCC/EDC + HOBt or HOAt Minimizes racemization
Peptide bond formation Room temperature to 40°C, in DMF or DCM Solvent choice affects solubility and yield
Side-chain protection Boc, t-butyl, or Fmoc groups Removed by TFA cleavage
Methyl ester formation Methanol + acid catalyst (HCl, H2SO4) Mild conditions to preserve peptide bonds
Purification Reverse-phase HPLC, ion-exchange chromatography Ensures removal of impurities and byproducts

Purification and Characterization

  • Purification : Ion-exchange chromatography and reverse-phase HPLC are standard to isolate the target compound with high purity.
  • Characterization : Analytical techniques include:
    • Mass spectrometry (MALDI-TOF, ESI-MS) to confirm molecular weight.
    • NMR spectroscopy for structural confirmation.
    • SDS-PAGE for peptide conjugates (if applicable).
    • Optical rotation measurements to confirm stereochemistry.

Research Findings and Patented Methods

  • Patents related to peptide conjugates and carbohydrate-based polymers describe oxidation and coupling methods that can be adapted for peptide synthesis involving complex amino acid sequences and ester groups.
  • The use of mild oxidation and selective coupling reagents ensures the integrity of sensitive functional groups.
  • Ion-exchange chromatography is effective for purifying peptides with terminal carboxylic acid or amine groups, which is relevant for this compound’s purification.

Summary Table of Preparation Steps

Preparation Stage Description Key Reagents/Conditions Outcome/Notes
1. Amino Acid Activation Activation of carboxyl group for coupling DCC/EDC + HOBt or HOAt Efficient peptide bond formation
2. Peptide Chain Assembly Stepwise coupling on solid support or in solution DMF/DCM solvent, room temp to 40°C Controlled sequence elongation
3. Side-Chain Protection Protect functional groups during synthesis Boc, t-butyl, Fmoc groups Prevents side reactions
4. Cleavage and Deprotection Removal from resin and side-chain groups TFA or similar acid Free peptide with functional groups
5. Methyl Ester Formation Esterification of terminal carboxyl group Methanol + acid catalyst (HCl, H2SO4) Methyl ester introduced selectively
6. Purification Removal of impurities and byproducts Reverse-phase HPLC, ion-exchange chromatography High purity product
7. Characterization Confirm structure and purity MS, NMR, optical rotation Verification of compound identity

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like hydroxide ions, ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein interactions and enzyme activity.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino-, methyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes, altering their activity and influencing metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Differences

Target Compound

  • Core structure: Methyl ester of butanoic acid.
  • Functional groups: Peptide bonds (amide linkages), aromatic tyrosine side chain, polar asparagine residue, and multiple amino groups.

Analogous Compounds

Butanoic Acid, L-Threonyl-L-2-Aminobutanoyl-L-Asparaginyl-L-Tyrosyl-L-2-Amino- (CAS 123951-90-6) Replaces one L-2-aminobutanoyl with L-threonine. Introduces a hydroxyl group, enhancing hydrophilicity .

Butanoic Acid, 2-(4-Hydroxyphenoxy)-2-Methyl-, Methyl Ester (CAS 653563-78-1) Features an aromatic 4-hydroxyphenoxy group instead of peptides. Lower molecular weight (224.25 g/mol) and reduced polarity due to absence of amino acids .

Heptafluorobutanoic Acid Methyl Ester (CAS 356-24-1) Fully fluorinated butanoic acid ester. High stability and hydrophobicity due to fluorine substituents .

Hexyl 2-Methylbutyrate (CAS 10032-15-2)

  • Branched ester with a hexyl chain.
  • Used in fragrances; lacks peptide or polar functional groups .

Physicochemical Properties

Property Target Compound CAS 653563-78-1 CAS 356-24-1 CAS 10032-15-2
Molecular Weight (g/mol) ~500–600 (estimated) 224.25 214.07 172.27
Solubility Polar solvents (water likely) Moderate (aromatic) Low (fluorinated) Lipophilic
Volatility Low (peptide chain) Moderate High High
Bioactivity Potential High (peptide interactions) Low None None

Key Research Findings

  • Peptide Stability : The target compound’s peptide chain may degrade under acidic conditions, limiting oral bioavailability compared to fluorinated esters .
  • Environmental Impact : Fluorinated analogs () pose persistence concerns, whereas the target compound’s biodegradability remains untested .
  • Chromatographic Behavior: Simpler methyl esters (e.g., Butanoic acid, methyl ester in ) show distinct retention times in GC-MS due to lower molecular weight .

Biological Activity

Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino-, methyl ester is a complex amino acid derivative with potential biological activities. This compound is a methyl ester of a peptide that includes several amino acids, which may confer unique properties relevant to various biological processes. Understanding its biological activity is essential for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H30N4O4C_{17}H_{30}N_4O_4, with a molecular weight of approximately 358.45 g/mol. The structure consists of butanoic acid linked to multiple amino acids, including asparagine and tyrosine, which are known for their roles in protein synthesis and neurotransmitter functions.

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

  • Neurotransmitter Modulation : Tyrosine, a component of the compound, is a precursor for dopamine and norepinephrine, suggesting that this compound may influence neurotransmitter levels and thereby affect mood and cognitive functions.
  • Glutamine Transport Inhibition : Similar compounds have been studied for their ability to inhibit ASCT2 (SLC1A5), a transporter involved in glutamine accumulation in cells. Inhibition of this transporter can influence cancer cell metabolism, making it a target for cancer therapy .

2. Case Studies and Research Findings

Several studies have investigated the biological implications of related compounds:

  • Study on ASCT2 Inhibition : Research demonstrated that specific aminobutanoic acids can serve as potent inhibitors of ASCT2-mediated glutamine transport in mammalian cells, potentially leading to reduced tumor growth in cancer models .
  • Metabolomic Profiling : A study utilized L-2-aminobutyric acid in targeted metabolomics to identify biomarkers for systemic lupus erythematosus (SLE). This highlights the role of similar compounds in disease diagnostics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity DescriptionReference
2-Aminobutyric AcidPotential role in neurotransmitter synthesis
2-Amino-4-bis(aryloxybenzyl)aminobutanoic AcidInhibits ASCT2-mediated glutamine transport
L-2-Aminobutyric AcidIdentified as a biomarker in autoimmune disease studies

Q & A

Q. How can researchers optimize the synthesis of this oligopeptide methyl ester to improve yield and purity?

Methodological Answer: Synthesis of complex oligopeptides like this compound requires careful selection of coupling reagents and protection/deprotection strategies. For example:

  • Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry to minimize side reactions.
  • Employ coupling agents such as HBTU or HATU to enhance reaction efficiency .
  • Monitor intermediates via HPLC-MS after each deprotection step to ensure sequence fidelity.
  • Optimize reaction conditions (temperature, solvent polarity) using Design of Experiments (DoE) to identify critical variables affecting yield .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 2D NMR (COSY, NOESY) to resolve overlapping signals from the L-2-aminobutanoyl and L-asparaginyl residues. Compare chemical shifts with NIST reference data for similar amino acid derivatives .
  • Circular Dichroism (CD) : Analyze secondary structure in solution to confirm α-helical or β-sheet propensities influenced by the L-tyrosyl residue.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns against computational models (e.g., using PubChem fragmentation tools) .

Q. How can researchers address challenges in isolating this compound from reaction mixtures?

Methodological Answer:

  • Chromatographic separation : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA). Retention indices from NIST’s GC databases for methyl esters (e.g., SE-30 or DB-1 columns) can guide solvent selection .
  • Membrane filtration : Apply tangential flow filtration (TFF) to remove low-molecular-weight impurities, leveraging CRDC subclass RDF2050104 on membrane technologies .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for this compound?

Methodological Answer:

  • Case Study : If NMR suggests an impurity but MS indicates high purity:
    • Perform DOSY NMR to differentiate signals from the target compound and impurities based on diffusion coefficients.
    • Use LC-MS/MS with collision-induced dissociation (CID) to isolate and fragment ions, identifying potential co-eluting species .
    • Cross-reference retention times with NIST’s GC-MS databases for methyl esters under varying conditions (e.g., temperature gradients) .

Q. What computational methods are suitable for predicting the stability of this compound under physiological conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model hydrolysis of the methyl ester group in aqueous environments (e.g., using GROMACS). Parameterize force fields with NIST’s thermodynamic data for butanoic acid derivatives .
  • Density Functional Theory (DFT) : Calculate activation energies for peptide bond cleavage, referencing CRDC subclass RDF2050112 on reaction fundamentals .
  • Validate predictions experimentally via accelerated stability testing (e.g., pH 2–9 buffers, 40°C) with HPLC quantification.

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • SAR Strategy :
    • Synthesize analogs with modified residues (e.g., D-2-aminobutanoyl instead of L-isoform) and compare bioactivity.
    • Use surface plasmon resonance (SPR) to measure binding affinities to target proteins.
    • Apply QSAR models trained on PubChem datasets to predict modifications that enhance stability or activity .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

  • Hypothesis : The methyl ester and tyrosine side chain create amphiphilic behavior.
  • Experimental Design :
    • Measure solubility in a solvent series (e.g., water, DMSO, hexane) using gravimetric analysis .
    • Compare with logP values calculated via HPLC-derived hydrophobicity indices (reference NIST’s polarity data for butanoic acid esters) .
    • Use molecular docking to simulate solvent interactions with the oligopeptide’s hydrophobic core.

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